Cumene hydroperoxide
Overview
Description
Cumene hydroperoxide (CHP) is a compound that has been extensively studied due to its role in various chemical processes and its potential to cause oxidative stress. It is known to be an oxidant agent that can affect protein synthesis in rat liver by modifying the elongation factor 2 (EF-2), which is crucial for the elongation step of protein synthesis . CHP is also involved in lipid peroxidation, where it functions through the cytochrome P-450 pathway, leading to the formation of reactive oxygen species and subsequent oxidative damage . The compound has been observed to cause coronary vasodilation in isolated perfused rat hearts through a mechanism that is independent of cyclic nucleotide levels .
Synthesis Analysis
The synthesis of CHP typically occurs through the cumene oxidation process. This process can be hazardous due to the thermal instability of CHP, which has led to severe fire and explosion incidents . The production of CHP involves the oxidation of cumene, which is catalyzed by silver, with the detection of a free radical species during the reaction . The reaction kinetics and the conditions under which CHP is produced are critical for ensuring safety in its manufacturing processes .
Molecular Structure Analysis
The molecular structure of CHP plays a significant role in its reactivity and the types of reactions it undergoes. The presence of the hydroperoxide group (-OOH) makes it a reactive oxygen species capable of initiating various radical reactions. The decomposition of CHP can occur through homolytic cleavage of the O-O bond, leading to the formation of radicals that can further react with other molecules .
Chemical Reactions Analysis
CHP is involved in several chemical reactions, including the acid-catalyzed cleavage to form phenol and acetone . It can also undergo exothermic decomposition at low temperatures, which is a critical consideration for its storage and handling . The decomposition can be catalyzed by various substances, such as triphenylsulfonium chloride, which leads to the formation of products like acetophenone and dicumyl peroxide . Additionally, metal complexes like Cyasorb UV 1084 can decompose CHP through a peroxidolytic effect, which is relevant for the photostabilization of polypropylene .
Physical and Chemical Properties Analysis
The physical and chemical properties of CHP, such as its heat of reaction, onset temperature, and autocatalytic behavior, are important for assessing its thermal stability and the risk of runaway reactions . The thermal decomposition kinetics of CHP are concentration-dependent, and the reaction order has been determined to be 0.5 with specific Arrhenius parameters . Understanding these properties is essential for the safe production, transportation, and storage of CHP, as well as for determining the critical runaway temperature and stable reaction criteria in its reaction processes .
Scientific Research Applications
Cardiovascular Research
Cumene hydroperoxide has been studied in the context of cardiovascular research. It was found to induce coronary vasodilation in perfused rat hearts by a cyclic nucleotide-independent mechanism (van der Kraaij et al., 1990).
Biochemical Studies
It supports the aromatic hydroxylation of compounds in the presence of hepatic microsomes, acting as a catalyst in reactions involving cytochrome P-450. This has been crucial in understanding liver enzyme functions (Rahimtula & O'Brien, 1974).
Thermal Stability and Safety
Research has focused on the critical runaway temperature and stable reaction criteria in its manufacturing process, emphasizing its thermal instability and reactive hazards (Luo et al., 2001).
Toxicological Studies
Studies have investigated the production of free radicals and antioxidant balance in vitamin E-deficient mice after dermal exposure to cumene hydroperoxide, highlighting its potential oxidative stress effects (Shvedova et al., 2002).
Environmental Impact and Treatment
The bacterial utilization of phenolic wastewater components, including cumene hydroperoxide, has been explored for environmental treatment purposes (Fedorov et al., 1992).
Protein Synthesis Research
The effect of oxidative stress caused by cumene hydroperoxide on various steps of protein synthesis has been studied, particularly focusing on the elongation step and the modification of elongation factor 2 (Ayala et al., 1996).
Radiosensitivity Studies
Research has been conducted on the modification of the radiosensitivity of cultured cells by cumene hydroperoxide, providing insights into its effects on cellular responses to radiation (Drancourt et al., 1993).
Chemical Synthesis and Catalysis
The use of sonochemical reactors for the synthesis of cumene hydroperoxide illustrates the potential for process intensification in chemical synthesis (Chavan & Gogate, 2011).
Fires and Explosions in Chemical Plants
Calorimetric studies have been conducted to understand the risks of fires and explosions in chemical plants producing cumene hydroperoxide, underlining the importance of safety in its handling and storage (Hsu et al., 2012).
Mechanism of Peroxidation Reactions
Insights into the mechanism of cumene peroxidation using supported gold and silver nanoparticles have been gained, with implications for industrial applications (Crites et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-hydroperoxypropan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
YQHLDYVWEZKEOX-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2, Array | |
Record name | CUMENE HYDROPEROXIDE | |
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Record name | CUMENE HYDROPEROXIDE | |
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DSSTOX Substance ID |
DTXSID3024869 | |
Record name | Cumene hydroperoxide | |
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Molecular Weight |
152.19 g/mol | |
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Physical Description |
Cumene hydroperoxide is a colorless to light yellow liquid with a sharp, irritating odor. Flash point 175 °F. Boils at 153 °C and at 100 °C at the reduced pressure of 8 mmHg. Slightly soluble in water and denser than water. Hence sinks in water. Readily soluble in alcohol, acetone, esters, hydrocarbons, chlorinated hydrocarbons. Toxic by inhalation and skin absorption. Used in production of acetone and phenol, as a polymerization catalyst, in redox systems., Liquid, Colorless to pale-yellow liquid with a sharp, irritating odor; [AIHA], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | CUMENE HYDROPEROXIDE | |
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Record name | Hydroperoxide, 1-methyl-1-phenylethyl | |
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Boiling Point |
Decomposes at 261 °F (NTP, 1992), 153 °C, BP: Decomposes at 1 atm | |
Record name | CUMENE HYDROPEROXIDE | |
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Flash Point |
135 °F (NTP, 1992), 79 °C, 175 °F (79 °C) (Closed cup), 79 °C c.c. | |
Record name | CUMENE HYDROPEROXIDE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 1.39X10+4 mg/L at 25 °C, Slightly soluble in water, Readily soluble in alcohol, acetone, esters, hydrocarbons, and chlorinated hydrocarbons., Soluble in ether, Solubility in water, g/100ml: 1.5 | |
Record name | CUMENE HYDROPEROXIDE | |
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Density |
1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.03 g/cu cm at 20 °C, Relative density (water = 1): 1.06 | |
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Vapor Density |
5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4 | |
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Vapor Pressure |
0.6 mmHg at 68 °F (for 80-85% by weight) (NTP, 1992), 0.00327 [mmHg], 3.27X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 32 | |
Record name | CUMENE HYDROPEROXIDE | |
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Mechanism of Action |
The cumene hydroperoxide-hematin system reacts with 5,5-dimethyl-1-pyrroline-1-oxide to form the nitroxide 5,5-dimethyl-pyrrolidone-(2)-oxyl-(1) (DMPOX). DMPOX is formed via spin trapping of a cumene hydroperoxyl radical followed by an intramolecular carbanion displacement. Activation of carcinogen n-hydroxy-2-acetyl aminofluorene by cumene hydroperoxide-hematin system is most likely mediated by cumene hydroperoxyl radical., Cumene hydroperoxide oxidized cholesterol to the carcinogen 5,6-epoxide (5,6-alpha-epoxy-5-alpha-cholestan-3-beta-ol). | |
Record name | Cumene hydroperoxide | |
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Impurities |
Impurities found in 80-95% cumene hydroperoxide include: cumene, dimethyl phenylcarbinol, and acetophenone. | |
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Product Name |
Cumene hydroperoxide | |
Color/Form |
Colorless to pale-yellow liq, Colorless liquid | |
CAS RN |
80-15-9 | |
Record name | CUMENE HYDROPEROXIDE | |
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Record name | α,α-dimethylbenzyl hydroperoxide | |
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Record name | CUMENE HYDROPEROXIDE | |
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Melting Point |
less than -40 °F (NTP, 1992), -9 °C | |
Record name | CUMENE HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/478 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CUMENE HYDROPEROXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.